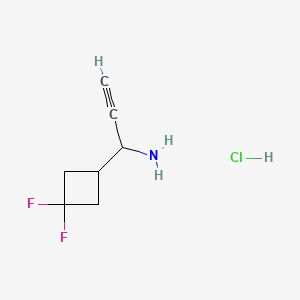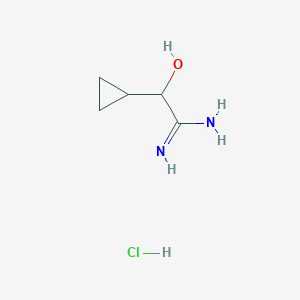
2-Cyclopropyl-2-hydroxyethanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-hydroxyethanimidamide hydrochloride is a chemical compound with the molecular formula C5H10ClN2O It is known for its unique structure, which includes a cyclopropyl group attached to a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-hydroxyethanimidamide hydrochloride typically involves the reaction of cyclopropylamine with glyoxal in the presence of hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product. The reaction can be represented as follows:
Cyclopropylamine+Glyoxal+HCl→2-Cyclopropyl-2-hydroxyethanimidamide hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-hydroxyethanimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Cyclopropyl-2-hydroxyethanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-hydroxyethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-2-hydroxyethanamide
- 2-Cyclopropyl-2-hydroxyethanimine
- 2-Cyclopropyl-2-hydroxyethanamine
Uniqueness
2-Cyclopropyl-2-hydroxyethanimidamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H11ClN2O |
|---|---|
Molecular Weight |
150.61 g/mol |
IUPAC Name |
2-cyclopropyl-2-hydroxyethanimidamide;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(7)4(8)3-1-2-3;/h3-4,8H,1-2H2,(H3,6,7);1H |
InChI Key |
VFIIQWDCALWWJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(=N)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



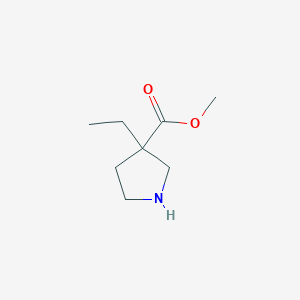
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea](/img/structure/B13575273.png)
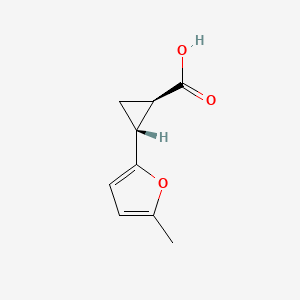
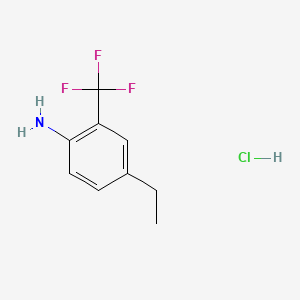

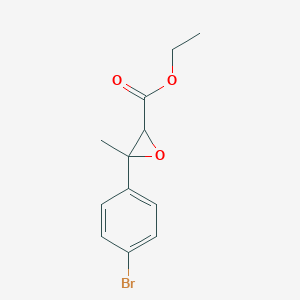
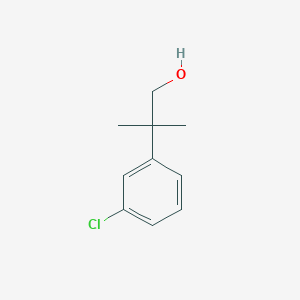
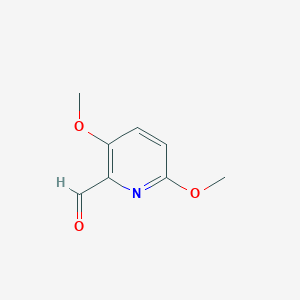

![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)

![Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13575357.png)
